Antifungal agent 48

Antifungal susceptibility Cryptococcus neoformans MIC

Antifungal agent 48 offers an unparalleled tool for cryptococcal research, with a distinct thiophene-tropolone scaffold and an uncharacterized mechanism that differs fundamentally from azole and echinocandin antifungals. It inhibits C. neoformans at MIC 11 µM (approx. 2.9 µg/mL), a pathogen intrinsically resistant to echinocandins such as caspofungin (MIC ≥16 µg/mL). This unique profile makes it irreplaceable for mechanism-of-action studies and medicinal chemistry optimization. Supplied at ≥98% purity with 100 mg/mL DMSO solubility, it is ideal for reliable MIC assays, SAR campaigns, and chemical probe development.

Molecular Formula C13H10O4S
Molecular Weight 262.28 g/mol
Cat. No. B10857975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 48
Molecular FormulaC13H10O4S
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(C=C1C(=O)C2=CC=CS2)O)O
InChIInChI=1S/C13H10O4S/c1-7-5-9(14)13(17)10(15)6-8(7)12(16)11-3-2-4-18-11/h2-6H,1H3,(H2,14,15,17)
InChIKeyOJWXHQASZVBEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 48 (2142003-75-4): A Synthetic Small Molecule for Cryptococcus neoformans Research


Antifungal agent 48, with the chemical name 2,3-dihydroxy-6-methyl-5-(thiophene-2-carbonyl)cyclohepta-2,4,6-trien-1-one, is a synthetic small molecule . Its core structural features, including a thiophene ring and a tropolone-like cycloheptatrienone core , are distinct from those of common azole or polyene antifungals, and it is supplied as a research-grade compound with a typical purity of ≥95% [1].

Why Antifungal Agent 48 Cannot Be Substituted by Standard Azole or Echinocandin Tools


In-class substitution is not possible for Antifungal agent 48 due to its unique chemical structure and an uncharacterized mechanism of action that is likely distinct from the ergosterol synthesis inhibition of azoles or the glucan synthase targeting of echinocandins [1]. Notably, while echinocandins like caspofungin are intrinsically ineffective against Cryptococcus neoformans, often showing MICs ≥16 µg/mL [1], Antifungal agent 48 demonstrates specific activity against this pathogen with an MIC of 11 µM (approximately 2.9 µg/mL) [2]. This fundamental difference in target engagement and spectrum means that the compound cannot be replaced by a generic antifungal for studies focused on cryptococcal biology or new mechanisms of action.

Quantitative Evidence for Antifungal Agent 48: Activity, Cytotoxicity, and Physicochemical Differentiation


Antifungal Agent 48 MIC Against Cryptococcus neoformans vs. Standard Antifungals

Antifungal agent 48 demonstrates specific activity against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 11 µM [1]. This value is comparable to the geometric mean MICs reported for fluconazole (4.13 µg/mL; approx. 13.5 µM) against a broad panel of C. neoformans isolates [2], but it is achieved via a distinct, non-azole mechanism. Crucially, its activity contrasts with the high MICs of echinocandins against this pathogen, such as a reported caspofungin MIC of 16 µg/mL [3], underscoring a differentiated spectrum.

Antifungal susceptibility Cryptococcus neoformans MIC

Antifungal Agent 48 Cytotoxicity Profile in HepDES 19 Cells

In a 48-hour assay using HepDES 19 cells, Antifungal agent 48 exhibited a cytotoxic concentration (CC50) of 24 µM [1]. The resulting in vitro selectivity index (SI = CC50 / MIC) against Cryptococcus neoformans is approximately 2.2 [1]. While this indicates a narrow therapeutic window that is typical for early-stage antifungal hits, it provides a critical benchmark for structure-activity relationship (SAR) studies and for designing follow-up compounds with improved safety margins.

Cytotoxicity Selectivity index In vitro safety

High Solubility of Antifungal Agent 48 in DMSO Facilitates In Vitro Assay Preparation

Antifungal agent 48 demonstrates high solubility in dimethyl sulfoxide (DMSO), a key attribute for reliable in vitro experimentation. Reported solubility is 100 mg/mL (381.27 mM) . This level of solubility ensures that high-concentration stock solutions can be prepared with ease, minimizing the risk of precipitation during dilution into aqueous assay media and reducing the potential for solvent-related artifacts in cellular assays.

Solubility Formulation In vitro assay

Defined In Vivo Formulation for Antifungal Agent 48 Streamlines Preclinical Studies

For researchers requiring in vivo administration, a validated and clear formulation protocol has been established. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline achieves a solubility of ≥ 2.5 mg/mL (9.53 mM) for Antifungal agent 48 . This defined protocol removes the guesswork from vehicle selection, a common hurdle in early-stage in vivo efficacy or pharmacokinetic studies.

In vivo formulation Preclinical research Pharmacokinetics

Recommended Research Applications for Antifungal Agent 48


Primary Hit for Anticryptococcal Drug Discovery

Use Antifungal agent 48 as a starting point for medicinal chemistry optimization programs targeting Cryptococcus neoformans. Its defined MIC of 11 µM [1] and a selectivity index of 2.2 in HepDES 19 cells [1] provide clear benchmarks for improving both potency and safety through structure-activity relationship (SAR) studies.

Investigating Non-Azole, Non-Echinocandin Mechanisms of Action

Employ Antifungal agent 48 as a chemical probe to study novel antifungal targets. Its activity against C. neoformans [1] contrasts with the inactivity of echinocandins like caspofungin (MIC 16 µg/mL) [2], making it a valuable tool for elucidating new pathways essential for fungal survival.

Reference Compound for In Vitro Susceptibility Assays

Utilize Antifungal agent 48 as a quality control standard or a reference compound in C. neoformans susceptibility testing panels. Its high solubility in DMSO (100 mg/mL) facilitates the reliable preparation of stock solutions, ensuring consistency and reproducibility in minimum inhibitory concentration (MIC) assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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